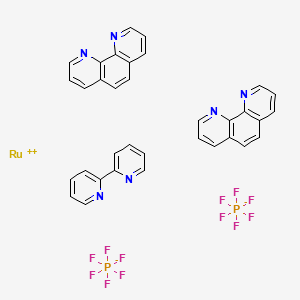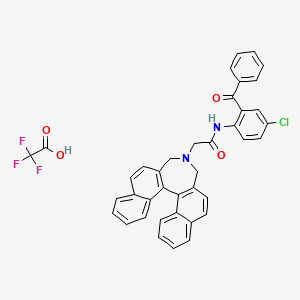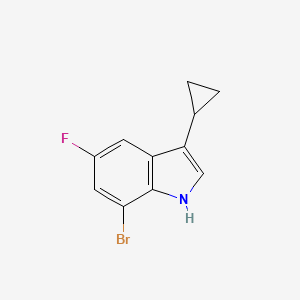
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodoethyl substituent, and a dimethyloxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with an aldehyde or ketone to form the oxazolidine ring. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Iodination: The final step involves the introduction of the iodoethyl group. This can be achieved by reacting the Boc-protected oxazolidine with an iodoalkane under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinones or reduction to yield amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.
Major Products Formed
Substitution: Formation of substituted oxazolidines.
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines.
Deprotection: Formation of free amines.
科学的研究の応用
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine depends on its specific application. In general, the compound can act as a substrate or inhibitor for various enzymes, interacting with active sites and affecting enzyme activity. The iodoethyl group can participate in nucleophilic substitution reactions, while the Boc group provides stability and protection during chemical transformations.
類似化合物との比較
Similar Compounds
(2-Iodoethyl)benzene: Similar in having an iodoethyl group but lacks the oxazolidine ring and Boc protection.
9-(2-Iodoethyl)acridone: Contains an iodoethyl group but differs in the core structure.
2-Iodoethyl ether: Shares the iodoethyl group but has a different functional group.
Uniqueness
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is unique due to its combination of a chiral oxazolidine ring, Boc protecting group, and iodoethyl substituent
特性
分子式 |
C12H22INO3 |
|---|---|
分子量 |
355.21 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChIキー |
XXQZNKZEVJOFQO-VIFPVBQESA-N |
異性体SMILES |
CC1(N([C@H](CO1)CCI)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)



![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)


![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

